4-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
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Overview
Description
4-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 5-pentyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with intracellular targets. It may inhibit enzymes or interfere with cellular processes, leading to its observed biological activities. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
4-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the methoxy group and the pentyl chain can influence its lipophilicity, membrane permeability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H19N3O3S2 |
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Molecular Weight |
341.5 g/mol |
IUPAC Name |
4-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H19N3O3S2/c1-3-4-5-6-13-15-16-14(21-13)17-22(18,19)12-9-7-11(20-2)8-10-12/h7-10H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
HRKLCSMVUFNXOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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